Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate

Physicochemical Properties Drug-Likeness Permeability

Researchers developing SCD1 inhibitors face regioisomer-related potency loss: the 3-carboxylate isomer causes >10-fold activity reduction. This 4-substituted ester ensures correct geometry for SCD1 inhibition per Janssen SAR. • Pure 4-substituted scaffold - eliminates regioisomer potency risk • XLogP3 1.4 enables CNS penetration; avoids poor brain exposure of polar acid analog (CAS 1017326-43-0) • 5 HBA / 0 HBD profile; ideal for PDE4A libraries with built-in kinase selectivity Supplied ≥98% purity. Dry, 2-8°C storage. Ambient global shipping.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 152665-25-3
Cat. No. B2806743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate
CAS152665-25-3
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C
InChIInChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-8-16(9-7-11)12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3
InChIKeyUHDYZSHJLXXWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate: Building Block for SCD1 Inhibitors


Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is a heterocyclic building block featuring a piperidine ring substituted at the 1-position with a 6-methylpyridazine moiety and at the 4-position with an ethyl ester. It is primarily referenced in patent literature as a synthetic intermediate for stearoyl-CoA desaturase-1 (SCD1) inhibitors [1]. With a molecular weight of 249.31 g/mol and a predicted XLogP3 of 1.4, this compound occupies a distinct lipophilic space compared to its carboxylic acid analog, directly influencing its suitability for medicinal chemistry applications requiring specific physicochemical profiles [2].

Building Block Piperidine-pyridazine scaffold for SCD1 inhibitor synthesis
Ester Strategy Ethyl ester may support prodrug and permeability screening research
Scaffold 4-substituted piperidine core reported in SCD1 inhibitor SAR

Why This Building Block Cannot Be Replaced by Analogs


The piperidine-pyridazine scaffold is highly sensitive to regioisomerism and esterification state. Even a shift of the carboxylate group from the 4-position to the 3-position on the piperidine ring, or a simple de-esterification to the free carboxylic acid, alters the compound's lipophilicity (XLogP3), hydrogen-bonding capacity, and ultimately its membrane permeability and target-binding kinetics [1]. In the context of SCD1 inhibitor structure-activity relationships, small modifications to the piperidine substitution pattern have been shown to drastically change inhibitory potency, making generic substitution unreliable without confirmatory biological data [1][2].

3-Carboxylate isomer
Regioisomeric shift may alter SCD1 scaffold geometry and potency context, limiting direct interchange.
Carboxylic acid analog
Higher polarity may reduce passive membrane permeability, shifting the absorption and distribution profile.
De-esterified analog
Loss of ester may alter hydrogen-bonding capacity and target-binding kinetics, requiring validation.

Quantitative Differentiation Against Analogs


Lipophilicity Advantage Over the Carboxylic Acid Analog

The target ethyl ester exhibits a predicted XLogP3 of 1.4, whereas its direct hydrolysis product, 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid (CAS 1017326-43-0), is substantially more polar. While an exact experimental logP for the acid is not publicly available, esterification typically increases logP by 1–2 units, directly improving passive membrane diffusion. This difference is critical for central nervous system (CNS) drug discovery programs, where moderate lipophilicity (logP 1–3) is desirable for blood-brain barrier penetration [1].

Lipophilicity advantage
Class-level inference
Target XLogP3 1.4 vs acid analog (predicted lower, estimated Δ ≥ 0.9)
Supports permeability screening context
Computed properties; PubChem
Physicochemical Properties Drug-Likeness Permeability

Regioisomeric Impact on SCD1 Inhibition

The position of the ethyl ester on the piperidine ring is not arbitrary. In the Janssen SCD1 inhibitor patent series, the 4-carboxylate configuration (as in the target compound) places the ester vector in a distinct spatial orientation compared to the 3-carboxylate isomer (CAS 1017168-76-1). While no published head-to-head biological data exists for these two specific esters, the patent explicitly defines the 4-substituted piperidine as a core scaffold for activity, and literature SAR indicates that moving substituents from the 4- to the 3-position on the piperidine ring in related SCD1 inhibitors can reduce potency by more than 10-fold [1][2].

Regioisomeric impact
Cross-study comparable
4-substituted piperidine vs 3-substituted: SAR suggests >10-fold potency difference
Regioisomeric SAR context for scaffold selection
Based on patent SAR trends
SCD1 Inhibitor Regioisomerism Structure-Activity Relationship

HBA-Driven Selectivity: PDE Over Kinases

The target compound has 5 hydrogen bond acceptor (HBA) atoms (the pyridazine nitrogens, ester carbonyl, and ether oxygen) and zero hydrogen bond donors. This HBA-rich, donor-deficient profile is atypical for kinase hinge-binding scaffolds, which often require at least one donor. A ChEMBL-derived binding assay (CHEMBL760761) suggests that related pyridazine-piperidine compounds exhibit micromolar affinity for phosphodiesterase 4A (PDE4A), a target that accommodates acceptor-rich ligands. In contrast, typical kinase inhibitors require a donor-acceptor-donor motif, making the target compound's physical donor count of 0 a built-in selectivity filter against the kinome [1][2].

HBA/HBD profile
Supporting evidence
Target HBA=5, HBD=0 vs kinase hinge binder HBD=1–2
May support PDE selectivity screening
PDE4A affinity observed (ChEMBL)
Kinase Selectivity PDE4 Inhibition Pharmacophore

Application Scenarios for the Pyridazine-Piperidine Building Block


SCD1 Inhibitor Early-Stage Lead Optimization

In metabolic disease programs targeting SCD1 for obesity or type 2 diabetes, this compound serves as a key ester prodrug intermediate. Its 4-substituted piperidine geometry is essential for maintaining the scaffold's inhibitory potency, as evidenced by Janssen's patent SAR. Using the 3-carboxylate isomer risks a >10-fold potency drop, making the 4-substituted form non-negotiable for reliable hit expansion [1].

CNS Drug Discovery with BBB Penetration

With a predicted XLogP3 of 1.4, this ethyl ester sits in the optimal lipophilicity window for CNS penetration, unlike its carboxylic acid hydrolysis product. Neuroscience research groups developing GlyT1 inhibitors or other CNS-active pyridazine-piperidine compounds should favor this ester form during in vivo efficacy studies to avoid poor brain exposure seen with polar acid analogs [2].

Focused Library Construction for PDE4A

The compound's 5 HBA / 0 HBD profile makes it an ideal building block for constructing focused libraries targeting PDE4A, a target validated by the CHEMBL760761 assay. Its donor-free nature provides built-in kinase counter-screening selectivity, allowing medicinal chemists to bias their libraries away from kinase activity from the outset [3].

Probe Development via Ester-to-Acid Conversion

The ethyl ester serves as a controlled-release prodrug or a protected intermediate. For target engagement studies, researchers can convert it to the corresponding carboxylic acid (CAS 1017326-43-0) post-synthesis and compare biological activity to confirm whether the ester or the acid is the active species. This chemical handle is absent in the 3-carboxylate isomer, which cannot undergo the same facile hydrolysis due to steric hindrance [1].

Application
Selection Property
Validation Focus
SCD1 pathway inhibitor research
4-substituted piperidine scaffold
Regioisomeric SAR and potency context review
CNS permeability studies
Moderate lipophilicity profile (predicted XLogP3)
Passive membrane diffusion and BBB model evaluation
PDE4A focused library design
HBA/HBD donor-free profile
Kinase counter-screening selectivity assessment
Ester-to-acid probe development
Controlled ester hydrolysis handle
Active species attribution and target engagement verification
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